3-Methylglutaconic acid (3MGA) plays a role as an intermediate in the leucine degradation pathway within the mitochondria, the cell's powerhouse. During leucine breakdown, 3MGA exists as its coenzyme A (CoA) thioester form, 3-methylglutaconyl-CoA. The enzyme 3-methylglutaconyl-CoA hydratase then converts it to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) [, ].
Elevated levels of 3MGA in urine, a condition known as 3-methylglutaconic aciduria, can serve as a biomarker for several inborn errors of metabolism (IEMs) [, ]. These are genetic disorders that affect the body's ability to process specific molecules. IEMs associated with elevated 3MGA include:
Research is ongoing to understand the exact mechanisms leading to elevated 3MGA in specific IEMs. While the deficiency of 3-methylglutaconyl-CoA hydratase directly explains its buildup in type I 3-methylglutaconic aciduria, the reasons for its elevation in other IEMs are not fully elucidated []. Studies suggest that altered mitochondrial function, potentially affecting multiple pathways involving 3MGA, might contribute to its accumulation in various IEMs [].
3-Methylglutaconic acid is a significant organic compound that serves as an intermediate in various metabolic pathways, particularly in the degradation of leucine and the mevalonate pathway, which is crucial for isoprenoid metabolism. This compound is characterized by its unique structure, which includes a methyl group at the third carbon of the glutaconic acid backbone, giving it distinctive chemical properties. In biological systems, 3-methylglutaconic acid can accumulate due to metabolic disorders, leading to a condition known as 3-methylglutaconic aciduria, which is often associated with mitochondrial dysfunction and various inborn errors of metabolism
Within the cell, 3-MGA plays a role as an intermediate metabolite. At normal levels, it contributes to healthy cellular function through the leucine degradation pathway and the mevalonate shunt. However, when these pathways are disrupted due to genetic mutations, 3-MGA can accumulate in the urine []. Elevated levels of 3-MGA are not directly causative of disease symptoms, but rather serve as a biomarker indicating a malfunction in these metabolic pathways [].
3-Methylglutaconic acid primarily participates in enzymatic reactions involving its CoA thioester derivative, trans-3-methylglutaconyl CoA. This compound can undergo several non-enzymatic reactions, including:
These reactions are critical in understanding the metabolic pathways involving 3-methylglutaconic acid and its implications in health and disease.
3-Methylglutaconic acid exhibits biological activity primarily through its role as a metabolite in mitochondrial energy metabolism. Elevated levels of this compound are associated with several pathological conditions, including:
The synthesis of 3-methylglutaconic acid occurs naturally through metabolic pathways involving acetyl CoA. The primary steps include:
The applications of 3-methylglutaconic acid extend across various fields:
Interaction studies involving 3-methylglutaconic acid focus on its effects on proteins and enzymes within metabolic pathways:
Several compounds share structural similarities with 3-methylglutaconic acid, including:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2-Methylbutyric Acid | Similar backbone | Involved in branched-chain fatty acid metabolism |
4-Methylpentanoic Acid | Similar backbone | Associated with different metabolic pathways |
Isovalerylic Acid | Similar backbone | Acts as a precursor in the biosynthesis of certain amino acids |
Uniqueness of 3-Methylglutaconic Acid:
Unlike these compounds, 3-methylglutaconic acid specifically plays a critical role in mitochondrial energy metabolism and is directly linked to specific metabolic disorders. Its ability to accumulate under pathological conditions makes it a unique biomarker for diagnosing mitochondrial dysfunctions .
3-Methylglutaconic acid represents a distinctive organic compound with the molecular formula C₆H₈O₄ and a molecular weight of 144.13 g/mol [19] [22] [26]. This compound is classified as an unsaturated dicarboxylic acid, featuring both carboxylic acid functional groups and an alkene double bond within its carbon framework [1] [2]. The Chemical Abstracts Service has assigned this compound the registry number 5746-90-7, establishing its unique chemical identity [19] [26].
The compound exists as an intermediate in several metabolic pathways, particularly in leucine degradation and the mevalonate shunt pathway, which links isoprenoid metabolism with mitochondrial acetyl-coenzyme A metabolism [2] [17]. As a thioester derivative, 3-methylglutaconyl-coenzyme A serves as the direct metabolic precursor to 3-methylglutaconic acid through thioester cleavage processes [8].
Property | Value |
---|---|
Molecular Formula | C₆H₈O₄ |
Molecular Weight | 144.13 g/mol |
CAS Number | 5746-90-7 |
IUPAC Name | (2E)-3-methylpent-2-enedioic acid |
Alternative Names | 3-Methyl-2-pentenedioic acid; β-Methylglutaconic acid; 2-Pentenedioic acid, 3-methyl- |
The compound demonstrates characteristic properties of organic acids, with the double carboxylic acid functions serving as the principal contributors to its acidic strength [1]. The presence of both unsaturation and carboxylic acid functionality makes this compound particularly reactive toward various chemical transformations [1].
The dicarboxylic acid framework of 3-methylglutaconic acid consists of a five-carbon chain with carboxylic acid groups positioned at the terminal carbons [19] [26]. This structural arrangement classifies the compound as a derivative of glutaconic acid, with the addition of a methyl substituent at the third carbon position [14] [19]. The backbone structure follows the general pattern of pentenedioic acids, characterized by the presence of both a carbon-carbon double bond and two carboxylic acid functional groups [17] [19].
The structural configuration can be represented by the canonical SMILES notation: O=C(O)C=C(C)CC(=O)O [19] [26]. This notation reveals the positioning of the methyl group on the carbon adjacent to the double bond, creating a branched unsaturated dicarboxylic acid structure [26]. The InChI identifier for this compound is InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10), providing a standardized representation of its molecular connectivity [19] [26].
The dicarboxylic acid framework contributes significantly to the compound's chemical properties, including its solubility characteristics and acid-base behavior [26]. The presence of two carboxylic acid groups enables the formation of multiple hydrogen bonds and ionic interactions, influencing both intramolecular and intermolecular associations [26].
3-Methylglutaconic acid exhibits geometric isomerism due to the presence of a carbon-carbon double bond within its structure [11]. The compound can exist in both cis and trans configurations, with the trans isomer being the more thermodynamically stable form [11]. Research has demonstrated that the trans configuration is energetically favored by approximately 4 kilojoules per mole compared to the cis isomer [11].
The isomerization process between cis and trans forms occurs readily under physiological conditions [11]. When trans-3-methylglutaconic acid is incubated at 37°C, time-dependent isomerization to the cis form has been observed [11]. This isomerization is proposed to occur through a mechanism involving π electron delocalization with the formation of a resonance structure that permits bond rotation [11].
Isomeric Form | Relative Stability | Interconversion Behavior |
---|---|---|
trans-3-Methylglutaconic acid | More stable (4 kJ/mol lower energy) | Readily isomerizes to cis form at 37°C |
cis-3-Methylglutaconic acid | Less stable | Shows less isomerization under identical conditions |
The occurrence of both diastereomers in biological samples has been confirmed in urine specimens from subjects with 3-methylglutaconic aciduria [11]. This finding supports the physiological relevance of the isomerization process and suggests that both forms may be present in vivo under normal metabolic conditions [11].
3-Methylglutaconic acid presents as a white to light beige solid at room temperature with a melting point of 115°C [19] [26]. The compound exhibits hygroscopic properties, readily absorbing moisture from the environment, which necessitates storage under controlled conditions at temperatures between 2-8°C [23] [26]. The predicted boiling point of the compound is 399.4 ± 25.0°C, with a predicted density of 1.307 ± 0.06 g/cm³ [26].
Solubility characteristics of 3-methylglutaconic acid indicate limited solubility in common organic solvents, with slight solubility reported in dimethyl sulfoxide and methanol [26]. The compound demonstrates poor water solubility, which is consistent with its organic acid nature and the presence of the methyl substituent [26].
Physical Property | Value |
---|---|
Physical State (20°C) | Solid |
Color | White to Light Beige |
Melting Point | 115°C |
Boiling Point (Predicted) | 399.4 ± 25.0°C |
Density (Predicted) | 1.307 ± 0.06 g/cm³ |
Storage Temperature | 2-8°C (Refrigerated) |
Solubility | DMSO (Slightly), Methanol (Slightly) |
Stability | Hygroscopic |
The topological polar surface area of 3-methylglutaconic acid is calculated as 74.6 Ų, reflecting the contribution of the carboxylic acid groups to the molecule's polar character [22]. The compound possesses three rotatable bonds, providing conformational flexibility that may influence its interactions with biological targets [22]. The molecular structure contains two hydrogen bond acceptors and two hydrogen bond donors, corresponding to the oxygen atoms and hydroxyl groups of the carboxylic acid functionalities [22].
Spectroscopic analysis of 3-methylglutaconic acid reveals characteristic features associated with unsaturated dicarboxylic acids [11]. The compound's spectroscopic properties have been utilized in analytical methods for detecting and quantifying 3-methylglutaconic acid in biological samples [7] [11]. Gas chromatography-mass spectrometry represents the primary analytical technique for identification and quantification, often requiring derivatization to trimethylsilyl esters for improved volatility and detection [7] [18].
3-Methylglutaconic acid exhibits typical dicarboxylic acid behavior with predicted acid dissociation constant values indicating moderate acidity [26]. The predicted pKa value of 4.36 ± 0.10 suggests that the compound exists predominantly in its ionized form at physiological pH [26]. This acid-base behavior is consistent with other unsaturated dicarboxylic acids and reflects the electron-withdrawing effects of both the carboxylic acid groups and the adjacent double bond [26].
The presence of two carboxylic acid groups enables the compound to undergo stepwise deprotonation, forming mono- and di-anionic species depending on the solution pH [26]. At physiological pH values (approximately 7.4), the compound would be expected to exist primarily as the dianion, contributing to its water solubility and biological activity [26].
The acid-base properties of 3-methylglutaconic acid are influenced by the electronic effects of the methyl substituent and the carbon-carbon double bond [26]. The unsaturated nature of the molecule provides additional conjugation possibilities that may stabilize the carboxylate anions formed upon deprotonation [26].
The chemical reactivity of 3-methylglutaconic acid is governed by the presence of multiple reactive sites within the molecule, including the carboxylic acid groups and the carbon-carbon double bond [1] [26]. The compound can participate in typical carboxylic acid reactions such as esterification, amidation, and salt formation [1].
The unsaturated nature of 3-methylglutaconic acid makes it susceptible to addition reactions across the double bond [1]. The electron-withdrawing effect of the adjacent carboxylic acid groups activates the double bond toward nucleophilic attack, potentially enabling Michael addition reactions with suitable nucleophiles [1].
Metabolically, 3-methylglutaconic acid arises from the thioester cleavage of 3-methylglutaconyl-coenzyme A, an intermediate in leucine catabolism [8]. This biochemical transformation represents a hydrolysis reaction where the thioester bond is cleaved to yield the free carboxylic acid [8]. The enzyme 3-methylglutaconyl-coenzyme A hydratase catalyzes the upstream conversion in the leucine degradation pathway [2] [3].
The compound demonstrates thermal sensitivity, requiring storage at reduced temperatures to maintain stability [23]. This thermal lability may be attributed to potential decarboxylation reactions or other thermal decomposition pathways common to unsaturated carboxylic acids [23].
Irritant